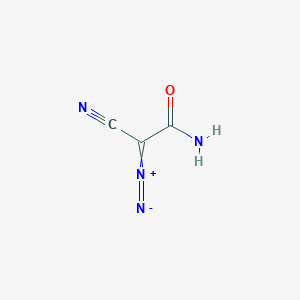
1-Amino-2-cyano-2-diazonioethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-cyano-2-diazonioethen-1-olate is a unique organic compound characterized by its distinct functional groups, including an amino group, a cyano group, and a diazonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-cyano-2-diazonioethen-1-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an amino-cyano precursor in the presence of nitrous acid. The reaction conditions often require low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the reaction is carefully monitored to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-2-cyano-2-diazonioethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amino group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can react with the diazonium group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while substitution reactions can produce a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-cyano-2-diazonioethen-1-olate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various organic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Amino-2-cyano-2-diazonioethen-1-olate involves its reactivity with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and molecular targets depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-2-cyano-1,1-ethanedisulfonic acid, disodium salt trihydrate: This compound shares some structural similarities but differs in its functional groups and properties.
Other diazonium compounds: Various diazonium compounds with different substituents can be compared based on their reactivity and applications.
Uniqueness
1-Amino-2-cyano-2-diazonioethen-1-olate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
85059-18-3 |
|---|---|
Molekularformel |
C3H2N4O |
Molekulargewicht |
110.07 g/mol |
IUPAC-Name |
2-cyano-2-diazoacetamide |
InChI |
InChI=1S/C3H2N4O/c4-1-2(7-6)3(5)8/h(H2,5,8) |
InChI-Schlüssel |
JHICVYMFEWHUBG-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(=[N+]=[N-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




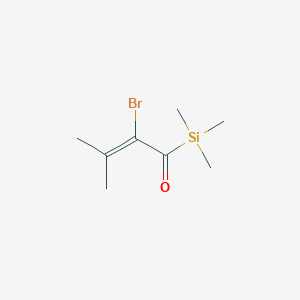
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)

![(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)
sulfanium iodide](/img/structure/B14422268.png)
![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
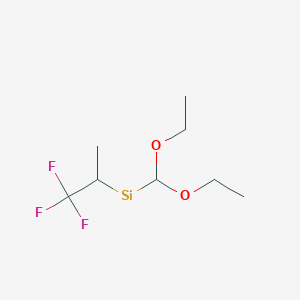
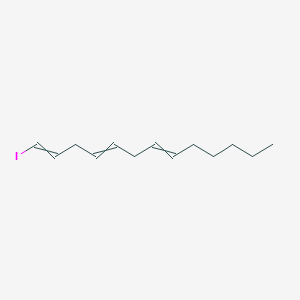
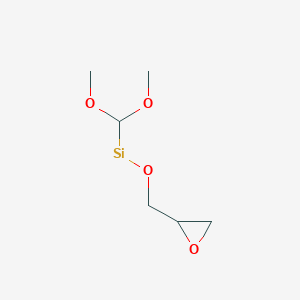
![2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride](/img/structure/B14422306.png)
